Fmoc-L-天冬氨酸

描述

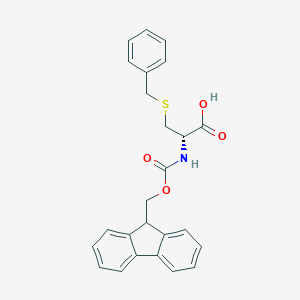

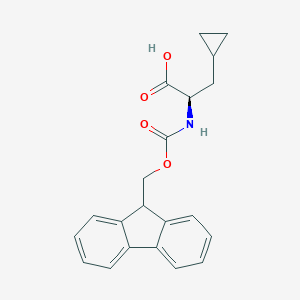

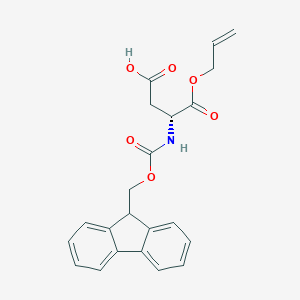

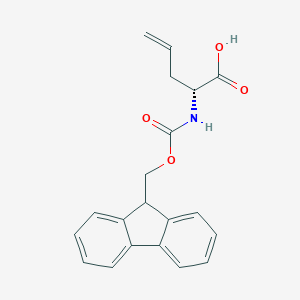

Fmoc-L-aspartic acid, also known as Fmoc-L-aspartic acid, is a useful research compound. Its molecular formula is C19H17NO6 and its molecular weight is 355.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality Fmoc-L-aspartic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-L-aspartic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

骨组织工程

Fmoc-L-天冬氨酸已被用于开发适用于骨组织工程的水凝胶。这些水凝胶可以自组装成生物相容且稳定的纳米结构,作为生物矿化的支架。 用Fmoc基团双重保护的天冬氨酸会导致有序的纤维结构,这些结构有助于钙结合,并充当磷酸基团的成核点,促进骨形成和生物矿化 .

肽合成

在固相肽合成中,使用Fmoc-Asp-OH 来防止形成天冬酰胺酸酰亚胺副产物。 这对合成高保真度和纯度的肽至关重要,这些肽对各种生物化学应用至关重要 .

氨基酸的生物合成

Fmoc-Asp-OH 在人体内其他氨基酸的生物合成中发挥作用。 它充当蛋白质和其他关键生物大分子的生产原料 .

可注射水凝胶

研究表明,Fmoc-Asp-OH 可用于创建可注射水凝胶。 这些水凝胶在微创手术中具有潜在的应用,它们可以被注射并在原位固化以提供支撑或递送药物 .

作用机制

Target of Action

Fmoc-L-aspartic acid, also known as Fmoc-Asp-OH, is primarily used in the field of peptide synthesis . It is a Fmoc-protected amino acid, which means it is used as a building block in the creation of more complex peptide structures . The primary targets of Fmoc-Asp-OH are the peptide chains that are being synthesized .

Mode of Action

Fmoc-Asp-OH interacts with its targets (peptide chains) by being incorporated into the chain during the synthesis process . The Fmoc group serves as a protective group, preventing unwanted side reactions during the synthesis . Once the peptide synthesis is complete, the Fmoc group can be removed, revealing the aspartic acid residue .

Biochemical Pathways

The biochemical pathways affected by Fmoc-Asp-OH are those involved in peptide synthesis . The addition of Fmoc-Asp-OH to a peptide chain can influence the structure and function of the final peptide product . The exact effects depend on the specific peptide being synthesized and the position of the aspartic acid residue within the peptide.

Pharmacokinetics

As a compound used in peptide synthesis, the pharmacokinetics of Fmoc-Asp-OH are not typically discussed in the traditional sense. Instead, its properties in relation to its role in peptide synthesis are considered. For example, its stability under the conditions of peptide synthesis and its reactivity with other amino acids are important factors .

Result of Action

The result of Fmoc-Asp-OH’s action is the successful incorporation of an aspartic acid residue into a peptide chain . This can have various effects on the final peptide, depending on the specific peptide and the role of aspartic acid within it. Aspartic acid is an acidic, charged (at physiological pH), aliphatic amino acid that can influence the properties of the peptide .

Action Environment

The action of Fmoc-Asp-OH is influenced by the conditions of the peptide synthesis . Factors such as the pH, temperature, and the presence of other reactants can all influence the efficiency and success of the incorporation of Fmoc-Asp-OH into a peptide chain .

生化分析

Biochemical Properties

Fmoc-L-aspartic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It is involved in the activation reaction by DCCD/Oxyma and the coupling of the activated Fmoc-amino acid to another amino acid . The main driving force behind the self-assembly process of Fmoc-modified short peptides is a combination of the fluorenyl hydrophobic and π-π interactions .

Cellular Effects

The cellular effects of Fmoc-L-aspartic acid are primarily observed in its role in peptide synthesis. It contributes to the formation of well-ordered fibrous structures . These structures can influence cell function by providing a framework for cellular processes.

Molecular Mechanism

The molecular mechanism of Fmoc-L-aspartic acid involves its role as a protecting group in peptide synthesis. The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Temporal Effects in Laboratory Settings

In laboratory settings, Fmoc-L-aspartic acid is used to prevent the formation of aspartimide by-products in Fmoc solid-phase peptide synthesis . Over time, the Fmoc group is removed, allowing for the continuation of the peptide synthesis process .

Metabolic Pathways

Fmoc-L-aspartic acid is involved in the aspartate metabolic pathway. Aspartate is the common precursor of the essential amino acids lysine, threonine, methionine, and isoleucine in higher plants . In addition, aspartate may also be converted to asparagine, in a potentially competing reaction .

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO6/c21-17(22)9-16(18(23)24)20-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,25)(H,21,22)(H,23,24)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDTXRUIZMTBNV-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

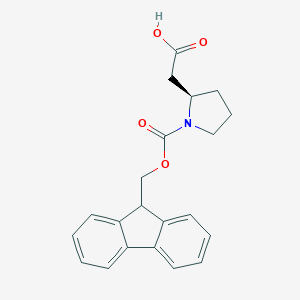

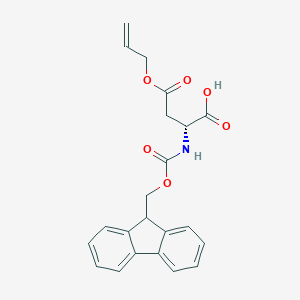

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427054 | |

| Record name | Fmoc-L-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119062-05-4 | |

| Record name | Fmoc-L-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of Fmoc-L-aspartic acid in peptide chemistry?

A1: Fmoc-L-aspartic acid is a key building block in solid-phase peptide synthesis (SPPS) using the Fmoc/tBu protecting group strategy. [, , ] This strategy relies on the Fmoc group to protect the α-amino group of the aspartic acid, allowing for controlled and sequential addition of amino acids during peptide chain elongation on a solid support. [, ]

Q2: What are the advantages of using Fmoc-L-aspartic acid in Fmoc-based SPPS compared to other aspartic acid derivatives?

A2: Fmoc-L-aspartic acid offers several advantages in Fmoc-based SPPS. The Fmoc group can be removed under mild basic conditions, which are orthogonal to the acid-labile tBu protecting group commonly used for the aspartic acid side chain. [, ] This orthogonality is crucial for preventing premature deprotection of the side chain during Fmoc removal steps.

Q3: Are there any known challenges associated with using Fmoc-L-aspartic acid in peptide synthesis?

A3: Yes, one challenge is the potential for aspartimide formation, a side reaction that can occur during Fmoc-based SPPS. [] Aspartimide formation involves cyclization of the aspartic acid residue, leading to undesired byproducts and potentially reduced yield of the target peptide. [] Researchers have explored various strategies to minimize aspartimide formation, including using different protecting groups for the aspartic acid side chain and backbone protection strategies for neighboring residues. []

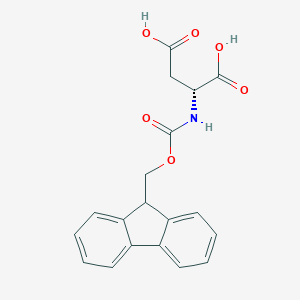

Q4: Are there any specific modifications mentioned in the research that can be made to Fmoc-L-aspartic acid for particular applications?

A4: Yes, one study describes the synthesis of an Fmoc-L-aspartic acid derivative modified at the β-carboxyl group with a p-aminobenzyl-EDTA moiety. [] This modification enables the incorporation of a metal-chelating group into peptides, creating reagents for affinity cleavage of proteins and nucleic acids. []

Q5: Beyond peptide synthesis, are there other research areas where modified Fmoc-amino acids, like Fmoc-L-aspartic acid derivatives, have shown potential?

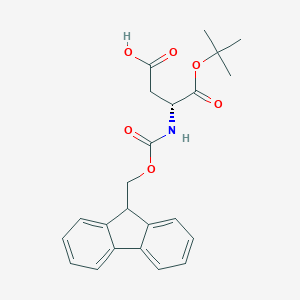

A5: Research indicates that modified single Fmoc-amino acids can self-assemble into various nanostructures. [] For example, Fmoc-L-aspartic acid 4-tert-butyl ester formed rod-like structures under different conditions. [] This self-assembly property suggests potential applications in material chemistry and bioscience for designing novel nanomaterials. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。